molecular formula C8H6Br2O3 B050888 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde CAS No. 117238-61-6

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Cat. No. B050888
M. Wt: 309.94 g/mol
InChI Key: SWPANPHWQRNQGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde involves specific reactions including the use of 4-hydroxy-3-methoxybenzaldehyde and dibromoethane or dibromobutane, illustrating methods to prepare complex molecules through halogenated intermediates and etherification processes (Diao et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde reveals intricate details such as coplanarity of ethylenedioxy groups with aromatic systems and the presence of intramolecular hydrogen bonds, which significantly influence the molecule's reactivity and interaction potential (Cao & Lu, 2009).

Chemical Reactions and Properties

Chemical reactions involving 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde and its analogs include reactions with alkynes, alkenes, or allenes, facilitated by a rhodium catalyst system, to yield various functionalized phenols. This showcases the aldehyde's versatility in synthetic organic chemistry (Kokubo et al., 1999).

Physical Properties Analysis

Chemical Properties Analysis

Studies on the chemical properties of similar compounds have focused on intramolecular charge transfer, vibrational spectra, and the impact of functional groups on the molecule's reactivity and stability. These analyses help understand the fundamental chemical behavior of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde and its derivatives (Nataraj, Balachandran, & Karthick, 2011).

Scientific Research Applications

  • Synthesis of Other Compounds :

    • Used as a precursor in the synthesis of 3,4,5-Trimethoxybenzaldehyde, a compound with potential applications in various chemical reactions (Manchand, Belica, & Wong, 1990).
  • Study of Molecular and Spectroscopic Characteristics :

  • Chemical Intermediate in Synthesis :

    • Its derivatives are utilized in the synthesis of various chemical intermediates, including Schiff bases and chalcone derivatives, with potential applications in pharmacology and material science (Rijal, Haryadi, & Anwar, 2022).
  • Involvement in Chemical Reactions :

    • Acts as a reactant in chemical reactions such as the Knoevenagel reaction, illustrating its versatility in organic synthesis (Yasuda & Midorikawa, 1966).
  • Role in Structural Chemistry :

    • Analyzed for its crystal structure, which aids in understanding its physical and chemical properties (Cao & Lu, 2009).
  • Application in Spectroscopic and Structural Characterizations :

    • Utilized in the study of metal ion binding properties of Schiff bases derived from its structure, indicating its importance in coordination chemistry (Güler, Hayvalı, Dal, & Hökelek, 2012).
  • Synthesis of Chlorinated Derivatives :

    • Involved in the synthesis of chlorinated derivatives for analysis through gas chromatography and mass spectrometry, showing its applicability in analytical chemistry (Hyötyläinen & Knuutinen, 1993).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-8-5(9)2-4(3-11)7(12)6(8)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPANPHWQRNQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1Br)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393146
Record name 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

CAS RN

117238-61-6
Record name 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Srikantia, MS Iyengar, K Santanam - Journal of the Chemical Society …, 1932 - pubs.rsc.org
IT has been pointed out (J., 1925, 127, 557) that 2-hydroxy-4-methoxybenzaldehyde on nitration yields mainly the 5-nitro-aldehyde (IV) and the quantity of solids obtained from the …
Number of citations: 0 pubs.rsc.org
TR Boehlow, JJ Harburn… - The Journal of Organic …, 2001 - ACS Publications
The oxidation of tyrosine ethyl ester (7) with Na 2 WO 4 /H 2 O 2 in ethanol, dimethyldioxirane in acetone, or methyltrioxorhenium/H 2 O 2 in EtOH gave the corresponding tyrosine …
Number of citations: 117 pubs.acs.org
JJ Harburn, NP Rath, CD Spilling - The Journal of Organic …, 2005 - ACS Publications
Condensation of N-acetylglycine with aldehyde 15 in acetic anhydride gave acetamido coumarin 16. Hydrolysis to the enol coumarin 17 and reaction with hydroxylamine gave the …
Number of citations: 47 pubs.acs.org
F Yang - 2006 - search.proquest.com
Purealin, a natural product isolated from the sea sponge Psammaplysilla purea is known to inhibit axonemal dynein. A total synthesis of purealin and a small library of purealin …
Number of citations: 3 search.proquest.com
R Córdoba, J Plumet - Tetrahedron letters, 2002 - Elsevier
Pyridinium hydrobromide perbromide induces ipsobromodeformylation in o-hydroxy and o-methoxy substituted aromatic aldehydes - ScienceDirect Skip to main contentSkip to article …
Number of citations: 15 www.sciencedirect.com
IM Oppel, K Föcker - Angewandte Chemie International Edition, 2008 - Wiley Online Library
Two is better than one: The predictability of supramolecular coordination compounds relies on an exact match between the ligands used and the steric demand of the metal center. …
Number of citations: 60 onlinelibrary.wiley.com
RS Sulake - 2009 - dspace.ncl.res.in
Natural products are secondary metabolites that are not directly involved in primary metabolic processes. They play important biological roles in the interactions between organisms. …
Number of citations: 0 dspace.ncl.res.in
LA Schmid - 2008 - search.proquest.com
This dissertation discusses the synthetic methods towards and the preliminary biological studies of an unnamed, imidazole-containing alkaloid, derived from the marine species …
Number of citations: 3 search.proquest.com

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